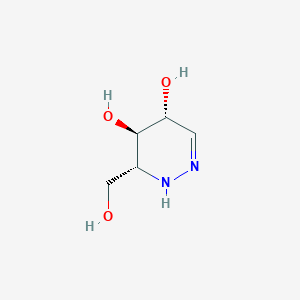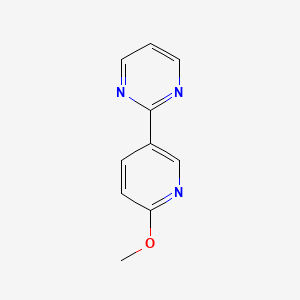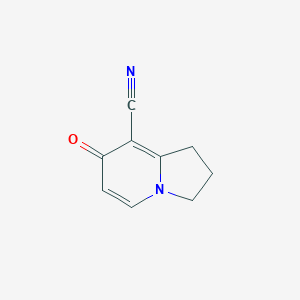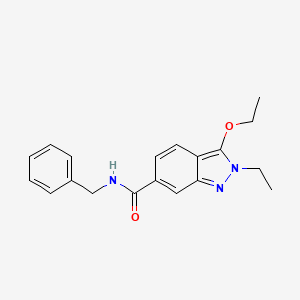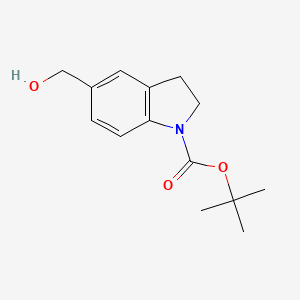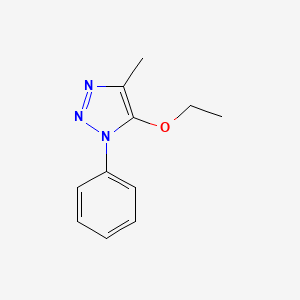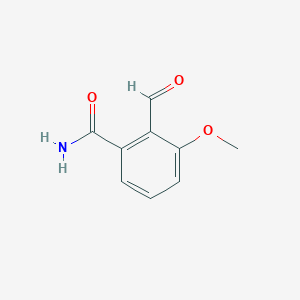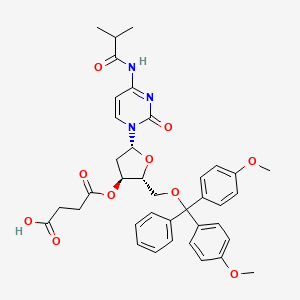![molecular formula C4H2N4O3 B13111695 [1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione](/img/structure/B13111695.png)
[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fused ring system combining oxadiazole and pyrazine moieties, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione typically involves cyclization reactions. One common method includes the reaction of a heterocyclic diamine with a nitrite, leading to the formation of the desired fused ring system . Another approach involves reacting hydrazine hydrate with dicarbonyl compounds, which then undergoes cyclization to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce pyrazine derivatives with altered electronic properties .
Wissenschaftliche Forschungsanwendungen
[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of [1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways. The specific pathways involved depend on the particular application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazolo[4,5-b]pyrazine: Similar in structure but with a triazole ring instead of an oxadiazole ring.
1,2,5-Oxadiazolo[3,4-e]pyrazine: Another fused ring system with different positioning of nitrogen atoms.
4H,8H-Difurazano[3,4-b;3’,4’-e]pyrazine: A compound with a similar fused ring system but different heteroatoms
Uniqueness
What sets [1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione apart is its specific ring fusion and the electronic properties imparted by the oxadiazole and pyrazine rings.
Eigenschaften
Molekularformel |
C4H2N4O3 |
|---|---|
Molekulargewicht |
154.08 g/mol |
IUPAC-Name |
4,7-dihydrooxadiazolo[4,5-b]pyrazine-5,6-dione |
InChI |
InChI=1S/C4H2N4O3/c9-2-3(10)6-4-1(5-2)7-8-11-4/h(H,5,9)(H,6,10) |
InChI-Schlüssel |
OYEOANUWQHKSPX-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(NC(=O)C(=O)N1)ON=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid](/img/structure/B13111617.png)

